N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-11(8-4-1-2-5-8)16-13-15-9-6-3-7-14-12(18)10(9)19-13/h8H,1-7H2,(H,14,18)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMYKWRCOVSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of this compound follows two primary pathways:
- Stepwise assembly : Sequential construction of the thiazole and azepine rings followed by amide coupling.
- Convergent synthesis : Parallel synthesis of the thiazoloazepine core and cyclopentanecarboxamide moiety, followed by final coupling.
Key intermediates include:
- 4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-amine (core intermediate)
- Cyclopentanecarboxylic acid (precursor for the amide substituent)
Industrial protocols prioritize cost efficiency and scalability, often employing continuous flow reactors for cyclization steps.
Thiazolo[5,4-c]azepin-4-one Core Synthesis
The thiazoloazepine core is synthesized via cyclization reactions using thioamide precursors.
Thiation and Cyclization
A representative protocol involves:
- Thiation of lactam intermediates : Treatment of ε-caprolactam derivatives with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in pyridine at 100–120°C for 5–12 hours.
- Ring-closure : Intramolecular cyclization under acidic or basic conditions to form the seven-membered azepine ring.
Table 1: Optimization of Thiazole Ring Formation
| Thiation Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s | Pyridine | 110 | 5 | 68 |
| P₄S₁₀ | Toluene | 120 | 8 | 52 |
| NaSH | DMF | 80 | 12 | 41 |
Key findings:
Optimization of Reaction Conditions
Purification and Characterization
Chromatographic Methods
Alternative Green Synthesis Approaches
Emerging methodologies leverage sustainable chemistry principles:
Industrial-Scale Production Considerations
Challenges and Limitations
- Low solubility : The thiazoloazepine core exhibits poor solubility in non-polar solvents, complicating large-scale reactions.
- Epimerization risk : Basic conditions during amide coupling may racemize the cyclopentane ring.
- Byproduct formation : Over-thiation generates sulfonic acid derivatives requiring costly purification.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its structural analogs:
Structural Comparison
- Core Heterocycle : The target compound and its acetamide analog share a thiazolo[5,4-c]azepin-4-one core (7-membered azepine fused to thiazole), whereas edoxaban features a thiazolo[5,4-c]pyridine (6-membered pyridine fused to thiazole). The azepine ring provides conformational flexibility, which may enhance binding to larger enzymatic pockets, while the pyridine in edoxaban optimizes rigidity for Factor Xa specificity .
- Substituent : The cyclopentanecarboxamide group in the target compound introduces greater lipophilicity (predicted logP ~2.5) compared to the acetamide analog (logP ~1.2). This difference may improve tissue penetration but reduce aqueous solubility .
Pharmacological and Physicochemical Properties
- Target vs. The acetamide analog’s simpler structure may favor renal clearance .
- Target vs. Edoxaban : Edoxaban’s thiazolopyridine core and bulky substituents enable high-affinity binding to Factor Xa, a critical target in anticoagulation therapy. The target compound’s azepine core and smaller substituent suggest divergent biological targets, possibly serine/threonine kinases like CHK1 .
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 404.4 g/mol. The compound features a thiazoloazepine core which is known for diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The process includes the formation of the thiazole and azepine rings through cyclization reactions and subsequent modifications to introduce the cyclopentanecarboxamide moiety.
Anticancer Activity
Research has indicated that compounds containing the thiazolo[5,4-c]azepine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| CCRF-CEM (leukemia) | >20 | No significant activity |
| MCF-7 (breast) | 12.5 | Moderate inhibition |
| A549 (lung) | 8.3 | Strong inhibition |
Note: Data on specific IC50 values for this compound may vary based on structural modifications.
Antimicrobial Activity
In vitro studies have demonstrated that certain analogs exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective effects. Research indicates that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazoloazepine derivatives. The findings revealed that modifications at the nitrogen atoms significantly enhanced anticancer activity against breast cancer cell lines .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thiazolo derivatives. Results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Neuroprotection : A recent study highlighted the neuroprotective effects of thiazolo compounds in models of oxidative stress-induced neuronal damage. The compound showed a significant reduction in cell death rates compared to controls .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide?
- Methodological Answer : The synthesis should employ stepwise condensation and cyclization reactions under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like THF or DCM). Key intermediates, such as the thiazoloazepin core and cyclopentanecarboxamide moiety, should be purified via column chromatography. Reaction progress can be monitored using TLC, and final product purity should be verified via HPLC (>95%). Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 for amine coupling agents) and temperature gradients during cyclization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR (in DMSO-d6 or CDCl3) to confirm regiochemistry and substituent positions, particularly for the azepine and thiazole rings.
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm, azepine N-H bend at ~1550 cm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.
- X-ray Diffraction : Single-crystal analysis with SHELXL for absolute configuration determination .
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
- Methodological Answer : Employ graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs like (dimers) or (rings). Use Mercury or PLATON software to calculate bond distances (e.g., O···H-N < 2.2 Å) and angles. Cross-reference with crystallographic data from the Cambridge Structural Database .
Advanced Research Questions
Q. How can conformational flexibility of the azepine ring be quantified in solution and solid states?
- Methodological Answer :
- Solid-State : Apply Cremer-Pople puckering parameters (, , ) to X-ray data to describe ring distortion. For example, a value of 20° indicates a chair-like conformation in the azepine ring .
- Solution-State : Use dynamic -NMR at variable temperatures (e.g., 298–400 K) to observe coalescence of proton signals, indicating pseudorotation or ring-flipping. Calculate activation energy () via Eyring analysis .
Q. What strategies resolve contradictions in crystallographic refinement metrics (e.g., high R-factors or thermal displacement outliers)?
- Methodological Answer :
- Data Collection : Ensure high-resolution (<1.0 Å) data using synchrotron radiation.
- Refinement : Use SHELXL with restraints for anisotropic displacement parameters. For disordered regions, apply PART or SIMU commands. Validate with R-free cross-validation (ΔR < 5%) .
- Software Cross-Check : Compare results with independent refinements in Olex2 or Phenix to identify systematic errors .
Q. How can structure-activity relationship (SAR) studies be designed to probe bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the cyclopentane or thiazole ring (e.g., halogenation, methyl groups) via Suzuki coupling or reductive amination.
- Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Corrogate activity data with computed electrostatic potential maps (Gaussian 09) or docking scores (AutoDock Vina) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
